molecular formula C7H15O3P B13948552 (Cyclohexylmethyl)phosphonic acid

(Cyclohexylmethyl)phosphonic acid

Cat. No.: B13948552
M. Wt: 178.17 g/mol
InChI Key: FXFXTXBSALHPGV-UHFFFAOYSA-N
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Description

Cyclohexyl methylphosphonic acid is an organophosphorus compound that belongs to the class of phosphonic acids It is characterized by the presence of a cyclohexyl group attached to a methylphosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylphosphonate with bromotrimethylsilane (BTMS), followed by hydrolysis. This method is favored due to its convenience, high yields, and mild reaction conditions . The reaction proceeds as follows:

    Silyldealkylation: Cyclohexylmethylphosphonate is treated with BTMS to form a silylated intermediate.

    Hydrolysis: The silylated intermediate is then hydrolyzed with water or methanol to yield cyclohexyl methylphosphonic acid.

Industrial Production Methods

In industrial settings, the production of cyclohexyl methylphosphonic acid may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl methylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclohexyl methylphosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Cyclohexyl methylphosphonic acid can be compared with other similar compounds, such as:

  • Ethyl methylphosphonic acid (EMPA)
  • Isopropyl methylphosphonic acid (IMPA)
  • Butyl methylphosphonic acid (BUMPA)
  • Isobutyl methylphosphonic acid (IBMPA)
  • Pinacolyl methylphosphonic acid (PMPA)
  • 2-Ethylhexyl methylphosphonic acid (EHMPA)

Uniqueness

Cyclohexyl methylphosphonic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other alkyl methylphosphonic acids. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

cyclohexylmethylphosphonic acid

InChI

InChI=1S/C7H15O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)

InChI Key

FXFXTXBSALHPGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CP(=O)(O)O

Origin of Product

United States

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